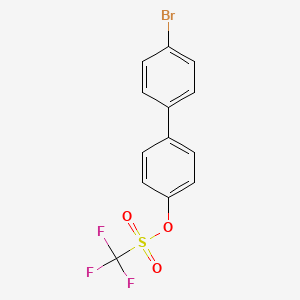

4'-Bromobiphenyl-4-yl triflate

Description

Significance of Polyfunctional Arenes as Synthetic Intermediates

Polyfunctional arenes, aromatic compounds bearing multiple functional groups, are ubiquitous structural cores in a vast array of molecules critical to chemical, biological, and materials sciences. ambeed.com Their importance lies in their capacity to serve as versatile intermediates, allowing for the stepwise and controlled introduction of different substituents onto an aromatic scaffold. preprints.org The presence of multiple functional groups, especially those with differing reactivity, enables chemists to perform sequential reactions, building molecular complexity in a deliberate and efficient manner. libretexts.org This approach is fundamental in the total synthesis of natural products, the development of new pharmaceuticals, and the creation of novel organic materials. ambeed.com Advanced synthetic strategies, such as multicomponent reactions and catalyzed cross-couplings, have been developed to streamline the assembly of these highly functionalized arenes. preprints.org

Role of Aryl Triflates as Versatile Electrophiles in Chemical Transformations

Aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid, have emerged as exceptionally versatile electrophiles in modern organic synthesis. organic-chemistry.org They are readily prepared in a single step from the corresponding phenols, which are abundant and often inexpensive starting materials. nih.govworktribe.com The triflate group is an excellent leaving group, making the aryl carbon to which it is attached highly susceptible to nucleophilic attack and a prime partner in a wide range of cross-coupling reactions. organic-chemistry.org

In transition metal-catalyzed reactions, particularly those involving palladium or nickel, aryl triflates serve as effective substitutes for aryl halides. nih.govnih.gov The general order of reactivity for common electrophiles in many palladium-catalyzed couplings is I > Br > OTf > Cl. nih.gov However, this reactivity can be modulated by the choice of catalyst, ligands, and additives. For instance, the addition of lithium chloride can make the C-OTf bond more reactive than the C-Br bond in certain palladium-catalyzed Stille couplings. nih.gov This tunable reactivity makes aryl triflates crucial components in chemoselective and sequential cross-coupling strategies. nih.govresearchgate.net

The Biphenyl (B1667301) Scaffold as a Privileged Structure in Chemical Science

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is recognized as a "privileged structure" in medicinal chemistry and materials science. researchgate.netlookchem.comgoogle.comnii.ac.jp This designation stems from its frequent appearance in a multitude of biologically active compounds and approved drugs, where it often contributes to high target affinity and selectivity. researchgate.netgoogle.com Biphenyl-containing molecules exhibit a wide spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and antihypertensive properties. lookchem.com

Beyond pharmaceuticals, the rigid, planarizable structure of the biphenyl core makes it an ideal building block for advanced materials. lookchem.com Biphenyl derivatives are integral to the synthesis of liquid crystals for display technologies and are used in the development of organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. lookchem.comrsc.org The functionalization of the biphenyl skeleton is a key strategy for fine-tuning these properties for specific applications. rsc.org

Overview of Research Trajectories for 4'-Bromobiphenyl-4-yl Triflate

This compound is a bifunctional compound that strategically combines a "harder" triflate electrophilic site with a "softer" bromide site on a privileged biphenyl framework. This dual reactivity is the cornerstone of its utility in organic synthesis. Research involving this compound and its analogues focuses on exploiting the differential reactivity of the C-Br and C-OTf bonds to achieve site-selective functionalization.

The primary research trajectory for this reagent is its use in sequential, palladium-catalyzed cross-coupling reactions. By carefully selecting reaction conditions—specifically the palladium catalyst, phosphine (B1218219) ligand, and any additives—chemists can selectively activate one site while leaving the other intact for a subsequent transformation.

For example, in reactions like the Suzuki-Miyaura or Stille coupling, conditions can be chosen to favor oxidative addition at the more reactive C-Br bond first. researchgate.netrsc.orgnumberanalytics.com After this initial coupling, the triflate group remains available for a second, distinct coupling reaction, potentially with a different nucleophile. Conversely, as demonstrated with related bromophenyl triflates, the presence of additives like lithium chloride or the use of specific ligands can invert this selectivity, allowing the C-OTf bond to react preferentially. nih.govresearchgate.net This controlled, sequential introduction of two different aryl or alkyl groups onto the biphenyl scaffold allows for the efficient synthesis of complex, unsymmetrical biaryl derivatives that would be challenging to prepare otherwise.

Chemical Properties and Data

The utility of this compound is rooted in its specific chemical properties and those of its key precursor, 4-Bromobiphenyl.

Table 1: Physicochemical Properties of this compound and its Precursor Data sourced from multiple chemical suppliers and databases.

| Property | This compound | 4-Bromobiphenyl |

| CAS Number | 198624-12-3 alfa-chemistry.comsigmaaldrich.com | 92-66-0 lookchem.com |

| Molecular Formula | C₁₃H₈BrF₃O₃S | C₁₂H₉Br lookchem.com |

| Molecular Weight | 393.17 g/mol | 233.10 g/mol lookchem.com |

| Appearance | Solid | Almost white to slightly yellow crystalline flakes lookchem.com |

| Synonym | 4'-bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate (B1224126) sigmaaldrich.com | p-Bromobiphenyl lookchem.com |

| Synthesis | From 4'-bromo-4-hydroxybiphenyl and a triflating agent. | Monobromination of biphenyl. google.com |

Detailed Research Findings: Chemoselectivity in Action

The synthetic power of this compound lies in the chemoselective nature of its cross-coupling reactions. The choice of catalyst and reaction conditions dictates which of the two electrophilic sites—the carbon attached to the bromine or the carbon attached to the triflate—will react.

Table 2: Representative Chemoselective Cross-Coupling Reactions Based on established principles for polyhalogenated and pseudohalogenated arenes.

| Reaction Type | Selective Target | Catalyst/Conditions | Expected Product Type |

| Suzuki-Miyaura Coupling | C-Br | Pd(PPh₃)₄, Base (e.g., K₂CO₃) researchgate.netrsc.org | 4-Aryl-4'-bromobiphenyl |

| Stille Coupling | C-Br | Pd(PPh₃)₄ nih.gov | 4-Stannyl-4'-bromobiphenyl or direct coupling product |

| Stille Coupling | C-OTf | PdCl₂(PPh₃)₂, LiCl nih.gov | 4-Bromo-4'-(coupled group)biphenyl |

| Sonogashira Coupling | C-Br | Pd(PPh₃)₄, CuI, Amine Base libretexts.orgorganic-chemistry.org | 4-Alkynyl-4'-bromobiphenyl |

| Buchwald-Hartwig Amination | C-Br | Pd catalyst, Bulky phosphine ligand (e.g., Xantphos), Strong base (e.g., NaOtBu) organic-chemistry.orgsemanticscholar.orgwuxiapptec.com | 4-Amino-4'-bromobiphenyl |

| Buchwald-Hartwig Amination | C-OTf | Conditions favoring triflate reactivity (often faster transmetalation) wuxiapptec.com | 4-Bromo-4'-(amino group)biphenyl |

This differential reactivity allows for a modular approach to synthesis. A researcher can perform a Suzuki coupling at the C-Br bond, isolate the product, and then use the remaining triflate group in a subsequent Sonogashira or Buchwald-Hartwig amination. This stepwise functionalization is a highly valuable tool for building libraries of complex molecules for drug discovery or for creating precisely structured materials.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-bromophenyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O3S/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(18,19)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSPTKXNKWTUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571265 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198624-12-3 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Bromobiphenyl 4 Yl Triflate

Chemoselective Reactivity at Bromide and Triflate Sites

The presence of two distinct electrophilic sites, the C-Br bond and the C-OTf (triflate) bond, on the 4'-Bromobiphenyl-4-yl triflate molecule allows for programmed, stepwise cross-coupling reactions. The relative reactivity of these sites can be controlled by the choice of catalyst, ligands, and reaction conditions, enabling selective substitution at either the bromide or the triflate moiety. nih.govresearchgate.net Generally, in palladium-catalyzed cross-coupling reactions, the C-OTf bond is more reactive than the C-Br bond. chemrxiv.orgwikipedia.org However, this reactivity order can be reversed, particularly in Suzuki-Miyaura reactions, creating what is known as the "Suzuki-Miyaura anomaly". researchgate.netrsc.org

The triflate group is an excellent leaving group, often demonstrating higher reactivity than bromine in many palladium-catalyzed cross-coupling reactions. chemrxiv.orgwikipedia.org This preferential reactivity is exploited to achieve selective functionalization at the C-OTf position while leaving the C-Br bond intact for subsequent transformations.

For instance, in Grignard cross-coupling reactions, the choice of phosphine (B1218219) ligand is critical for controlling which site reacts. The use of a chelating diphosphine ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) with a palladium catalyst directs the substitution selectively to the triflate group. acs.org A stoichiometric reaction of 4-bromophenyl triflate with a palladium(0) complex bearing the dppp (B1165662) ligand demonstrated that oxidative addition occurs exclusively at the C-OTf bond. acs.org Similarly, in Stille couplings with organotin reagents, using a palladium catalyst in the presence of excess lithium chloride in DMF favors coupling at the triflate site. nih.gov This selectivity is also observed in Buchwald-Hartwig amination and Heck reactions, where dppp-ligated palladium catalysts preferentially react at the triflate position. researchgate.net

Palladium-catalyzed borylation is another transformation that can be directed to the triflate site. The coupling of aryl triflates with pinacolborane can be achieved using a catalyst system like PdCl2(dppf) with a tertiary amine base, providing a route to arylboronates. organic-chemistry.orgnih.gov While direct competition studies on this compound are specific, the established principles suggest that under "ligand-free" conditions in solvents like DMSO, Suzuki couplings can also be selective for the triflate position. researchgate.net

Table 1: Examples of Palladium-Catalyzed Selective Reactions at the Triflate Moiety

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Grignard | 4-Bromophenyl triflate | Phenylmagnesium bromide | PdCl₂(dppp) | - | 4-Bromobiphenyl | >97% for C-OTf | acs.org |

| Stille | 4-Bromophenyl triflate | (Ethenyl)tributyltin | Pd₂(dba)₃, LiCl | DMF, 50 °C | 4-Bromo-1-ethenylbenzene | 96% for C-OTf | nih.gov |

| Buchwald-Hartwig | Bromoaryl triflate | Amine | PdCl₂(dppp) | - | Product of C-OTf amination | Triflate-selective | researchgate.net |

Despite the general trend of higher triflate reactivity, selective substitution at the C-Br bond of bromoaryl triflates is not only possible but is a well-established strategy, particularly for Suzuki-Miyaura cross-coupling reactions. researchgate.netrsc.org This reversal of selectivity is a key example of how reaction conditions can tune the outcome of a competitive process. preprints.org

In the Suzuki-Miyaura reaction, using palladium catalysts with bulky monodentate phosphine ligands like tri-tert-butylphosphine (B79228) (P(tBu)₃) or triphenylphosphine (B44618) (PPh₃) consistently directs the coupling to the C-Br bond, leaving the triflate group untouched. researchgate.net This bromine selectivity holds true even when bidentate ligands like dppp are used, which is in stark contrast to their behavior in other coupling reactions like Grignard, Stille, and Heck reactions. researchgate.netacs.org This phenomenon, where Suzuki couplings favor the C-Br bond regardless of the phosphine ligand type (monodentate or bidentate), is a notable anomaly. researchgate.netrsc.org

Similarly, in Stille couplings, bromine-selective reactions can be achieved by using catalysts like bis(triphenylphosphine)palladium (B8599230) dichloride in a non-polar solvent such as 1,4-dioxane (B91453) at reflux, which yields the product of C-Br vinylation. nih.gov For Grignard couplings, employing a bulky monodentate phosphine ligand like 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MeO-MOP) can switch the selectivity to favor substitution at the bromide position. acs.org

The ability to rationally control chemoselectivity in molecules like this compound stems from a mechanistic understanding of the catalytic cycle, particularly the initial oxidative addition step. acs.orgnih.gov The choice of metal catalyst, ligands, and additives can modulate the relative rates of oxidative addition to the C-Br and C-OTf bonds. nih.govresearchgate.net

The general principle is that the electronic and steric properties of the phosphine ligand on the palladium(0) center are crucial determinants of selectivity. chemrxiv.org

Chelating Diphosphine Ligands (e.g., dppp): In many cross-coupling reactions (excluding Suzuki), these ligands tend to favor oxidative addition into the more electrophilic C-OTf bond. researchgate.netacs.org

Bulky, Electron-Rich Monodentate Ligands (e.g., P(tBu)₃, MeO-MOP): These ligands can reverse the selectivity, favoring the C-Br bond. researchgate.netacs.org This is often attributed to steric effects that disfavor interaction with the bulkier triflate group.

Additives and Solvents: Additives like lithium chloride can dramatically switch selectivity toward the C-OTf bond in Stille reactions, likely by altering the nature of the active palladium catalyst or participating in the triflate cleavage. nih.gov The solvent can also play a role; for instance, "ligand-free" Suzuki couplings in DMSO can favor triflate reactivity. researchgate.net

By carefully selecting a combination of these factors, chemists can design synthetic routes that sequentially functionalize the two distinct reactive sites on the this compound scaffold. nih.govchemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds, coupling organoboron compounds with organic halides or pseudohalides like triflates. wikipedia.orgresearchgate.net This reaction is widely used to synthesize substituted biphenyls and is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgrasayanjournal.co.in For substrates like this compound, the Suzuki reaction offers a powerful tool for building molecular complexity. wikipedia.org

The Suzuki-Miyaura coupling of this compound with arylboronic acids or their esters (like pinacol (B44631) esters) is a key transformation for synthesizing complex terphenyl and poly-aryl structures. preprints.org The chemoselectivity of this reaction is highly tunable. As discussed in section 3.1.2, palladium catalysts bearing phosphine ligands typically exhibit a strong preference for coupling at the C-Br bond. researchgate.net

This C-Br selectivity allows for a stepwise approach. First, a Suzuki-Miyaura coupling can be performed at the bromide position using an arylboronic acid. The resulting biphenyl-triflate intermediate can then undergo a second, subsequent Suzuki-Miyaura coupling at the now-activated triflate position with a different arylboronic acid. This sequential, one-pot approach without the need for isolating the intermediate is highly efficient for creating unsymmetrical, complex aryl structures. preprints.org

For example, the reaction of an aryl bromide/triflate substrate with an arylboronic acid using a palladium catalyst at a lower temperature (e.g., 50 °C) can result in selective coupling at the C-Br bond. preprints.org Subsequently, increasing the temperature can facilitate the coupling at the more robust C-OTf bond. preprints.org The choice of catalyst and base is critical; systems like Pd(OAc)₂ with phosphine ligands and bases such as KOH or K₃PO₄ are commonly employed. preprints.orgresearchgate.net

Table 2: Illustrative Suzuki-Miyaura Coupling of a Bromoaryl Triflate

| Step | Coupling Site | Coupling Partner | Catalyst System | Base / Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | C-Br | p-Tolylboronic acid | Pd(OAc)₂ (ppm level) | KF, 50 °C | 4'-Tolyl-[1,1'-biphenyl]-4-yl triflate | 91% | preprints.org |

Note: The data in Table 2 is illustrative of a general strategy for sequential coupling on a bromoaryl triflate, as detailed in the reference, and may not be specific to this compound itself.

The reaction tolerates a variety of functional groups on the arylboronic acid partner. wikipedia.org Furthermore, boronic esters, such as those derived from pinacol, are also effective coupling partners and are sometimes preferred due to their stability and ease of handling. nih.govbeilstein-journals.org The palladium-catalyzed cross-coupling of aryl triflates with bis(pinacolato)diboron (B136004) is a standard method to first convert the triflate into a boronic ester, which can then be used in subsequent Suzuki couplings. nih.gov

Suzuki-Miyaura Cross-Coupling Protocols

Coupling with Alkyl- and Alkenylboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis, celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents. fishersci.co.uk Aryl triflates, such as this compound, are effective electrophilic partners in these reactions, exhibiting reactivity comparable to aryl bromides. fishersci.co.uk The reaction facilitates the coupling of the triflate with a diverse range of organoboron compounds, including alkylboranes, alkenylboronic acids, and their corresponding boronate esters or potassium trifluoroborate salts. organic-chemistry.orgresearchgate.net

The catalytic cycle of the Suzuki coupling generally involves three key steps: oxidative addition of the aryl triflate to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org A crucial feature of the mechanism is the requirement for a base to activate the organoboron compound, which enhances the polarization of the organic ligand and facilitates the transmetalation step. organic-chemistry.org

Recent advancements have expanded the scope to include the coupling of unactivated secondary alkyl halides with alkylboron reagents, demonstrating the reaction's versatility. nih.gov For aryl triflates, palladium catalysts paired with specific ligands are commonly employed to achieve high yields. For instance, the combination of Pd(OAc)₂ with PCy₃ (tricyclohexylphosphine) has proven effective for coupling various aryl and vinyl triflates. organic-chemistry.org

Table 1: Representative Conditions for Suzuki Coupling of Aryl Triflates

| Electrophile | Boron Reagent | Catalyst System | Base | Solvent | Temperature | Product | Ref |

| Aryl Triflate | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | Room Temp. | Biaryl | organic-chemistry.org |

| Aryl Triflate | Alkenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 80 °C | Aryl-alkene | d-nb.info |

| Secondary Alkyl Bromide | Alkylborane (from 9-BBN) | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | Room Temp. | Alkyl-alkyl | nih.gov |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction provides a powerful method for forming carbon-carbon bonds by reacting organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium complexes. wikipedia.org Aryl triflates like this compound serve as competent electrophiles in this transformation. wikipedia.org The reaction is prized for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The mechanistic pathway follows the standard cross-coupling cycle. illinois.edu It initiates with the oxidative addition of the aryl triflate to a Pd(0) or Ni(0) species, forming a Pd(II) or Ni(II) intermediate. wikipedia.org This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the metal center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active catalyst. illinois.edu The relative rate of oxidative addition for substrates is typically I > OTf > Br >> Cl. wikipedia.org

Both palladium and nickel catalysts are effective, though palladium catalysts generally provide higher chemical yields and broader functional group compatibility. wikipedia.org Nickel catalysts, such as those derived from Ni(acac)₂ or Ni(COD)₂, are also widely used and can be generated in situ. rsc.orgwikipedia.org

Table 2: Overview of Negishi Cross-Coupling Parameters

| Component | Description | Examples | Ref |

| Electrophile (R-X) | Aryl, vinyl, alkynyl, or acyl halides and triflates. | This compound | wikipedia.org |

| Nucleophile (R'-ZnX') | Alkenyl, aryl, allyl, alkyl, benzyl (B1604629) organozinc reagents. | Aryl zinc chlorides | rsc.orgscispace.com |

| Catalyst | Palladium or Nickel complexes. | Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ | wikipedia.org |

| Ligands | Phosphines are common. | PPh₃, dppe, XPhos | wikipedia.org |

Kumada Cross-Coupling Reactions

The Kumada cross-coupling reaction, first reported in 1972, involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide or triflate, typically catalyzed by nickel or palladium. organic-chemistry.org Due to the high reactivity of Grignard reagents, nickel catalysts are often preferred over palladium. rsc.org The reaction is a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org

Aryl triflates are viable electrophiles for Kumada couplings. nih.gov Research has shown that the reaction outcome can be highly dependent on the choice of ligand and reaction conditions, allowing for selective coupling at different sites in a molecule containing multiple electrophilic groups. For instance, in a study using 4-bromophenyl triflate, selective reaction at either the bromide or the triflate group was achieved by changing the palladium catalyst's phosphine ligand. acs.org Reaction with phenylmagnesium bromide in the presence of PdCl₂(dppp) resulted in selective replacement of the triflate group, yielding 4-bromobiphenyl. acs.org Conversely, using a PdCl₂(meo-mop)₂ catalyst led to selective substitution of the bromide, affording 4-biphenylyl triflate. acs.org

This selectivity is attributed to the oxidative addition step, demonstrating that the electronic and steric properties of the catalyst-ligand system can precisely control the reactivity of electrophiles like this compound. acs.org

Table 3: Ligand-Controlled Selectivity in Kumada Coupling of 4-Bromophenyl Triflate

| Substrate | Grignard Reagent | Catalyst | Product | Yield | Ref |

| 4-Bromophenyl triflate | Phenylmagnesium bromide | PdCl₂(dppp) | 4-Bromobiphenyl | 97% | acs.org |

| 4-Bromophenyl triflate | Phenylmagnesium bromide | PdCl₂(meo-mop)₂ | 4-Biphenylyl triflate | High | acs.org |

Stille Cross-Coupling Reactions

The Stille reaction is a versatile palladium-catalyzed cross-coupling that joins an organotin compound (organostannane) with an organic electrophile, such as a halide or triflate. wikipedia.org Aryl triflates are excellent substrates for this reaction, showing reactivity comparable to that of aryl bromides. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, though their toxicity is a notable drawback. wikipedia.org

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl triflate to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and concluding with reductive elimination to furnish the coupled product and regenerate the catalyst. rsc.orgwikipedia.org This method is highly effective for synthesizing a variety of structures, including biaryls and oligoarylenes, and it tolerates a wide array of functional groups. rsc.org

A useful variant is the Stille-carbonylative cross-coupling, where the reaction is conducted under an atmosphere of carbon monoxide. This allows for the insertion of a carbonyl group between the two coupling partners, leading to the formation of ketones. wikipedia.org

Table 4: Components of the Stille Cross-Coupling Reaction

| Component | Description | Examples | Ref |

| Electrophile | Halides (Cl, Br, I) or pseudohalides (OTf). | Aryl triflates | wikipedia.org |

| Organometallic Reagent | Organostannanes (R-Sn(Alkyl)₃). | Vinyltin, Aryltin reagents | wikipedia.org |

| Catalyst | Palladium(0) complexes. | Pd(PPh₃)₄ | acs.org |

| Product | C(sp²)-C(sp²) coupled compounds. | Biaryls, Aryl-alkenes | rsc.org |

Heck Reactions and Olefin Arylation

The Heck reaction, a palladium-catalyzed arylation or vinylation of an alkene, is a fundamental process in organic synthesis. ntu.edu.sg Aryl triflates were introduced as effective electrophiles for this reaction, expanding its scope beyond the initially used aryl iodides and bromides. ntu.edu.sg The reaction typically involves an aryl triflate, an alkene (olefin), a palladium catalyst, and a base. fu-berlin.de

The regioselectivity of the olefin insertion is a critical aspect and can be influenced by several factors, including the electronic properties of the olefin, the nature of the palladium catalyst, and the specific ligands used. ntu.edu.sg For example, in the arylation of aliphatic olefins with aryl triflates, the use of specific bisphosphine ligands like dnpf (1,1'-bis(di-n-propylphosphino)ferrocene) can favor the formation of the internal, branched product over the linear isomer. ntu.edu.sg

The catalytic cycle is understood to proceed via oxidative addition of the aryl triflate to the Pd(0) center, coordination and migratory insertion of the olefin, followed by β-hydride elimination to release the arylated alkene product. fu-berlin.de Reductive elimination of the resulting palladium-hydride species with the base regenerates the active Pd(0) catalyst. fu-berlin.de

Table 5: Heck Reaction of Aryl Triflates with Alkenes

| Aryl Triflate | Olefin | Catalyst System | Base | Solvent | Product Type | Ref |

| Phenyl triflate | 5-Hydroxy-1-pentene | Pd₂(dba)₃ / dnpf | Urotropine | Toluene | Internal arylation | ntu.edu.sg |

| Aryl triflate | Styrene | Pd(OAc)₂ / dnpf | Li₂CO₃ | THF | α-Arylation | ntu.edu.sg |

| 4-Bromobiphenyl | Ethyl crotonate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | PEG-400/H₂O | Trisubstituted alkene | frontiersin.org |

| Aryl triflate | Aldehyde | Ni(COD)₂ / phosphine | - | - | Ketone (Carbonyl-Heck) | rsc.org |

Amination and Amidation Reactions

Palladium-catalyzed amination and amidation, commonly known as the Buchwald-Hartwig amination, represents a pivotal method for constructing carbon-nitrogen bonds. libretexts.org The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a stoichiometric amount of base. libretexts.org This transformation is of immense importance for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. libretexts.org

The success of these reactions often hinges on the use of specialized, bulky, and electron-rich phosphine ligands developed by labs such as Buchwald's. libretexts.org The mechanism is analogous to other cross-coupling reactions, commencing with the oxidative addition of the aryl triflate to the palladium(0) catalyst. This is followed by the formation of a palladium-amido complex from the amine and base, and the cycle concludes with reductive elimination to form the C-N bond of the desired aryl amine product. libretexts.org While direct examples using this compound are not extensively detailed in the provided context, the general applicability of aryl triflates as electrophiles in this reaction is well-established.

Table 6: General Scheme for Buchwald-Hartwig Amination

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Product | Ref |

| Aryl Triflate | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky phosphine (e.g., XPhos) | NaOt-Bu, Cs₂CO₃ | Aryl Amine | libretexts.org |

| 4-Bromobiphenyl | Azetidine | xPhos Pd G3 / Brettphos | - | - | N-arylated azetidine | uni-muenchen.de |

Cyanation and Related C-N/C-C Bond Forming Reactions

Palladium-catalyzed cyanation of aryl halides and triflates is a valuable method for the synthesis of aromatic nitriles. This transformation typically employs a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), with a palladium catalyst. While specific studies focusing on the cyanation of this compound were not found, the general reactivity of aryl triflates in such C-C/C-N bond-forming reactions is known.

Related methodologies have been developed that achieve cyanation through different mechanistic pathways. For instance, copper-mediated cyanation has been shown to be effective for certain substrates. umich.edu In other contexts, the terminal step of a domino reaction, which might typically be a Heck coupling, can be diverted to a cyanation to create complex heterocyclic nitriles. scholaris.ca Furthermore, iron-catalyzed oxidative α-cyanation of tertiary allylamines has also been reported, showcasing alternative approaches to C-CN bond formation. acs.org These examples highlight the broad interest and diverse strategies available for introducing the nitrile functional group into organic molecules.

Non-Metallic and Carbocation-Mediated Reactivity

The reactivity of this compound, particularly in non-metallic and carbocation-mediated pathways, is a subject of significant interest in modern organic synthesis. The triflate group (OTf) is an excellent leaving group, facilitating the formation of highly reactive intermediates such as aryl cations under specific conditions. These intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Catalytic Generation of Aryl Cations from Aryl Triflates

Aryl triflates are common precursors for the generation of dicoordinated aryl cations, which are highly electrophilic species. escholarship.org The generation of these intermediates can be achieved under non-metallic, catalytic conditions, often employing silylium (B1239981) ion catalysts in conjunction with weakly coordinating carborane anions. escholarship.orgescholarship.org This methodology avoids the use of transition metals and provides a pathway to novel reactivity. acs.org

The general strategy involves the abstraction of the triflate group by a strong electrophile, such as a silylium ion ([R₃Si]⁺), to generate the aryl cation and a stable silyl (B83357) triflate. The catalyst is often a combination of a trityl cation salt, like [Ph₃C]⁺[HCB₁₁Cl₁₁]⁻, and a hydrosilane (e.g., Et₃SiH), which generates the active silylium catalyst in situ. escholarship.org Ionic liquids can also serve as viable solvents for promoting the ionization of triflates to form carbocationic intermediates. nih.gov The strong cation-stabilizing properties of solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can also facilitate reactions proceeding through cationic intermediates. nii.ac.jp

While the literature provides a general framework for generating aryl cations from various aryl triflates and fluorides, specific studies detailing the optimization for this compound are part of this broader research area. escholarship.orgescholarship.org The principle is that the triflate group is displaced to form the 4'-bromobiphenyl-4-yl cation, which can then be trapped by various nucleophiles. escholarship.org

Intermolecular C-H Functionalization Strategies

Once generated, the highly reactive aryl cation derived from this compound can participate in intermolecular C-H functionalization reactions. This allows for the direct arylation of unactivated C-H bonds in alkanes and arenes, a challenging yet highly valuable transformation in organic synthesis. escholarship.orgescholarship.org

The mechanism involves the aryl cation inserting into a C-H bond of a hydrocarbon substrate, forming a new C-C bond. escholarship.org These reactions are typically catalyzed by silylium-carborane systems and can proceed under mild conditions. escholarship.org Research has demonstrated that aryl cations generated from precursors like aryl fluorides and triflates can react with hydrocarbons, including challenging substrates like methane, often showing a high degree of terminal selectivity with linear alkanes. escholarship.org

A general representation of this silylium-catalyzed process is shown below:

Table 1: General Scheme for Intermolecular C-H Insertion

| Reactants | Catalyst System | Conditions | Product Type | Ref |

|---|---|---|---|---|

| Aryl-OTf + Alkane/Arene | [Ph₃C]⁺[WCA]⁻ / R₃SiH | Heat | Aryl-Alkane/Biaryl | escholarship.org, escholarship.org |

WCA = Weakly Coordinating Anion (e.g., [HCB₁₁Cl₁₁]⁻)

This strategy represents a significant advancement, enabling the construction of complex molecular architectures from simple hydrocarbon feedstocks. escholarship.org

Intramolecular Cyclization and Annulation Reactions

The generation of an aryl cation on the biphenyl (B1667301) scaffold can also trigger intramolecular reactions. If a suitable nucleophilic group is present elsewhere in the molecule, an intramolecular cyclization can occur, leading to the formation of fused polycyclic aromatic systems. acs.orgnii.ac.jp

For instance, Brønsted acid-catalyzed intramolecular cationic cyclizations of related biphenyl derivatives have been developed for the synthesis of polycyclic aromatic hydrocarbons (PAHs). nii.ac.jp In these reactions, an acid catalyst promotes the formation of a cationic intermediate that subsequently undergoes cyclization onto the adjacent aromatic ring. While this specific example utilizes a (biaryl-2-yl)acetaldehyde derivative, the underlying principle of a cationic cyclization is applicable to intermediates generated from this compound, provided a suitable tethered nucleophile is in place. nii.ac.jp

Transition-metal-free intramolecular aryl-aryl coupling reactions provide another pathway to fused ring systems, often proceeding through radical or cationic pathways to build important structural motifs found in natural products and functional materials. acs.org

Other Transformations Involving this compound

Beyond carbocation-mediated chemistry, the two distinct functional groups on this compound—the bromo group and the triflate group—allow for selective, sequential reactions. The triflate group is a well-established coupling partner in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.org This allows for the introduction of a new substituent at the 4-position, while leaving the bromo group intact for subsequent transformations.

Conversely, palladium catalysts with specific ligands can selectively activate the C-Br bond over the C-OTf bond. For example, in a related dihalobiphenyl system, selective substitution of a bromide in the presence of a triflate was demonstrated, highlighting the potential for controlled, stepwise functionalization. acs.org This differential reactivity is crucial for the programmed synthesis of complex, unsymmetrically substituted biaryl compounds. nih.govbeilstein-journals.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (4'-Bromobiphenyl-2-yl)acetaldehyde |

| 1,1,1,3,3,3-hexafluoropropan-2-ol |

Catalysis and Ligand Design in 4 Bromobiphenyl 4 Yl Triflate Transformations

Development of Efficient Homogeneous Catalytic Systems

Homogeneous catalysis provides a powerful toolkit for the selective functionalization of complex molecules like 4'-Bromobiphenyl-4-yl triflate. The choice of metal center is crucial in determining the reactivity and selectivity of these transformations.

Palladium has been the most extensively studied metal for cross-coupling reactions involving aryl halides and triflates. Research has shown that the reactivity at the C-Br versus the C-OTf bond can be finely tuned. For instance, in reactions involving the closely related 4-bromophenyl triflate, the choice of palladium catalyst and its associated ligands dictates the site of reaction. The use of PdCl2(dppp) with phenylmagnesium bromide results in the selective replacement of the triflate group, yielding 4-bromobiphenyl. acs.org Conversely, employing a different ligand system, PdCl2(meo-mop)2, selectively targets the bromide, producing 4-biphenylyl triflate. acs.org

In reactions of 4'-bromo-[1,1'-biphenyl]-4-yl trifluoromethanesulfonate (B1224126) itself, palladium catalysts like the oxygen-activated Pd[P(tBu)3]2 and Pd-PEPPSI-IPentCl have been effectively used for cross-coupling with organolithium reagents. nih.gov Furthermore, traditional catalysts such as Pd(PPh3)4 are employed in Suzuki couplings involving triflate esters. researchgate.net However, the conditions must be carefully controlled, as the use of strong bases with palladium catalysts can lead to the undesired cleavage of the trifluoromethanesulfonate ester, converting the aryl triflate into a phenol (B47542). whiterose.ac.uk

| Catalyst/Precatalyst | Ligand | Reactant | Observed Selectivity/Reaction | Reference |

|---|---|---|---|---|

| PdCl2(dppp) | dppp (B1165662) | 4-bromophenyl triflate | Selective reaction at C-OTf bond | acs.org |

| PdCl2(meo-mop)2 | meo-mop | 4-bromophenyl triflate | Selective reaction at C-Br bond | acs.org |

| Pd[P(tBu)3]2/O2 | P(tBu)3 | This compound | Cross-coupling with organolithium | nih.gov |

| Pd(PPh3)4 | PPh3 | Aryl triflate | Suzuki coupling | researchgate.net |

| Pd(OAc)2 | Dpe-phos | Aryl triflate | Carboamination (Note: Strong base can cleave OTf) | whiterose.ac.uk |

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful alternative for cross-coupling reactions. acs.org Ni-based catalysts are particularly effective for activating challenging electrophiles, including aryl triflates. acs.org Systems employing nickel catalysts have been successfully developed for carbon-nitrogen (C-N) bond-forming reactions that utilize aryl trifluoromethanesulfonates as substrates. nih.gov In Negishi-type couplings, nickel catalysts are often used to couple organozinc compounds with aryl triflates. dtu.dk Furthermore, nickel catalysis has been applied to the carboxylation of vinyl and aryl chlorides, demonstrating its versatility in C-C bond formation. chinesechemsoc.org

Copper-based catalysts have a long history in cross-coupling, most notably in the Ullmann reaction, which typically requires higher temperatures. chinesechemsoc.org While less common than palladium or nickel for Suzuki-type reactions of aryl triflates, copper salts can play a significant role. For example, the addition of copper triflate (Cu(OTf)2) has been shown to influence the efficiency of certain coupling reactions involving hypervalent iodine reagents. acs.org The proposed mechanism for some copper-catalyzed reactions involves the formation of an aryl anion species that subsequently undergoes oxidative coupling. chinesechemsoc.org

Beyond nickel and copper, other earth-abundant first-row transition metals like cobalt, iron, and manganese are gaining attention for sustainable catalysis. hec.gov.pk

Cobalt: Cobalt-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl triflates have been successfully developed. One system uses CoCl2 with an N-heterocyclic carbene (NHC) ligand (IAd·HBF4) to couple aryl triflates with arylboronic esters that have been activated with n-butyllithium. acs.orgnih.govacs.org Another approach utilizes a cobalt pincer complex that effectively couples aryl triflate electrophiles with organoboron nucleophiles, a process in which the transmetalation step was identified as key for successful catalysis. nih.govwalisongo.ac.id

Iron: Iron is a highly attractive metal for catalysis due to its low cost and toxicity. rsc.org Iron-catalyzed cross-coupling reactions have been reported for aryl triflates. For example, Fe(acac)3 catalyzes the chemo- and regioselective cross-coupling of a functionalized aryl triflate with a Grignard reagent. nih.gov Iron(II) triflate (Fe(OTf)2) has also been shown to be an effective precatalyst for the borylation of aryl triflates, a previously unreported transformation for iron. acs.org In some iron-catalyzed reactions with organolithium reagents, however, aryl triflates were found to decompose into the corresponding phenol. researchgate.net

Manganese: While manganese-catalyzed cross-couplings of aryl halides with Grignard reagents have been explored, aryl triflates have been reported as unreactive under similar conditions. dtu.dk This highlights the specific challenges associated with activating the C-OTf bond with certain earth-abundant metal systems.

Rational Design and Synthesis of Ligands for Selective Transformations

The ligand bound to the metal center is arguably as important as the metal itself, controlling the catalyst's stability, activity, and, crucially, its selectivity.

Phosphine-based ligands are the most common and versatile class of ligands for cross-coupling reactions. Their electronic and steric properties can be systematically varied to fine-tune the catalyst's performance. The structure-activity relationship is vividly demonstrated in the palladium-catalyzed coupling of 4-bromophenyl triflate, where the choice of phosphine (B1218219) ligand dictates the reaction's outcome. acs.org

Selectivity Control: The use of 1,3-bis(diphenylphosphino)propane (B126693) (dppp), a bidentate phosphine with a flexible backbone, leads to the selective reaction at the triflate group. In contrast, employing 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (meo-mop), a chiral and more sterically demanding monodentate phosphine, completely reverses the selectivity, favoring reaction at the C-Br bond. acs.org This illustrates a clear structure-activity relationship where the ligand architecture directly controls the regioselectivity of the catalyst.

Bulky, Electron-Rich Ligands: Many modern cross-coupling reactions rely on bulky, electron-rich phosphine ligands. These ligands promote the formation of highly reactive, coordinatively unsaturated metal species that are necessary for the oxidative addition step. nih.gov Examples include tri-tert-butylphosphine (B79228) (P(tBu)3), used in the coupling of this compound, as well as the well-known Buchwald-type biaryl phosphine ligands like SPhos and xPhos, which are effective for challenging couplings, including those with hindered aryl bromides. nih.govnih.govlookchem.com

| Ligand Name | Abbreviation | Key Structural Feature | Observed Effect/Application | Reference |

|---|---|---|---|---|

| 1,3-bis(diphenylphosphino)propane | dppp | Flexible bidentate phosphine | Directs Pd to selectively react at C-OTf bond | acs.org |

| 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl | meo-mop | Chiral, bulky monodentate phosphine | Directs Pd to selectively react at C-Br bond | acs.org |

| Tri-tert-butylphosphine | P(tBu)3 | Very bulky, electron-rich | Used in Pd-catalyzed coupling of this compound | nih.gov |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Bulky biaryl phosphine (Buchwald-type) | Effective for coupling extremely hindered aryl bromides | nih.gov |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | xPhos | Bulky biaryl phosphine (Buchwald-type) | Used in Pd-catalyzed cross-coupling reactions | lookchem.com |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Bidentate with wide bite angle | Used in Cu(I)-catalyzed hydroalkoxylation | |

| Bis(2-diphenylphosphinophenyl)ether | Dpe-phos | Flexible bidentate phosphine | Used in Pd-catalyzed carboamination of aryl triflates | whiterose.ac.uk |

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in palladium-catalyzed cross-coupling, often demonstrating superior performance to traditional phosphines for certain transformations. Their strong σ-donating ability and steric tunability make them highly effective at stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. enscm.fr

In the context of aryl triflates, which can be challenging substrates, NHC ligands have proven to be particularly effective. For instance, palladium complexes bearing NHC ligands, such as Pd-benzothiazol-2-ylidene, have been shown to efficiently catalyze carbon-carbon bond-forming reactions of activated aryl halides in ionic liquids. scielo.br Research on the arylation of amines with various phenol-derived electrophiles, including aryl triflates, has demonstrated that NHC ligands are viable for these transformations, successfully yielding the desired coupled products. mit.edu The robustness of NHC ligands allows them to be effective in the coupling of demanding substrates like aryl trifluoromethanesulfonates, highlighting their potential for reactions involving the triflate group of this compound. mit.edu

Chiral Ligands for Asymmetric Transformations

The structural framework of this compound is a precursor to axially chiral biaryls, a class of compounds that are highly valuable as chiral ligands and catalysts in asymmetric synthesis. rsc.org The generation of enantiomerically enriched products from this substrate necessitates the use of a chiral catalytic system, where the ligand is the primary source of stereochemical control.

Atroposelective cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a key strategy for the synthesis of these axially chiral molecules. Research has shown that chiral ferrocenyl phosphine ligands can induce high enantiomeric excess in the synthesis of configurationally stable biaryl products. uea.ac.uk These studies, which investigate the influence of electronic and steric properties of the coupling partners, provide a direct blueprint for the potential asymmetric transformation of this compound. uea.ac.uk

Furthermore, biaryl triflates themselves serve as important building blocks in the synthesis of sophisticated chiral ligands. For example, BINOL-derived bis(triflates) are key starting materials for preparing advanced alkene-phosphine hybrid ligands, which are highly effective in asymmetric palladium-catalyzed allylic substitutions. uni-duesseldorf.de This underscores the dual role of biaryl triflates: they are not only substrates for asymmetric synthesis but also precursors to the very ligands that enable these transformations.

Ligand Tuning for Modulating Reactivity and Selectivity

The presence of two distinct electrophilic sites—the carbon-bromine bond and the carbon-triflate bond—makes this compound an ideal platform for studying ligand-controlled chemoselectivity. By carefully selecting the phosphine ligand, palladium catalysts can be directed to selectively activate one leaving group over the other.

Groundbreaking work in this area has demonstrated that the regioselectivity of cross-coupling reactions on substrates containing both bromide and triflate groups can be completely switched by the choice of ligand. acs.org For example, in the Grignard cross-coupling of 4-bromophenyl triflate, a close analog of the title compound, using a palladium catalyst with 1,3-bis(diphenylphosphino)propane (dppp) as the ligand leads to selective reaction at the triflate group. acs.org Conversely, employing the monophosphine ligand 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (meo-mop) directs the reaction to selectively cleave the carbon-bromide bond, leaving the triflate group intact. acs.org Computational studies have revealed that this control stems from the ligand's influence on the orbital interactions and transition state energies for oxidative addition at each site. nih.gov

This principle has been extended to other systems, such as 4-bromopyrazol-5-yl triflates, where the selection of different phosphine ligands also dictates the site of arylation in Suzuki cross-couplings. nih.gov This ability to fine-tune the catalyst's preference through ligand modification is a cornerstone of modern synthetic chemistry, allowing for the programmed construction of complex molecules from multi-functionalized building blocks like this compound. The steric and electronic properties of ligands, from bulky trialkylphosphines to electron-rich biarylphosphines, can be precisely adjusted to match the specific requirements of a given substrate and reaction. nih.govrsc.org

Role of Ancillary Reagents: Bases, Additives, and Solvents

The success and outcome of catalytic transformations involving this compound are not solely dependent on the palladium-ligand complex. Ancillary reagents, including bases, additives, and solvents, play a critical and often decisive role in the catalytic cycle, influencing reaction rates, yields, and selectivity.

Optimization of Base Strength and Stoichiometry

In many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a base is an essential component. Its primary role is to facilitate the transmetalation step by activating the organoboron reagent. rsc.org The choice of base and its concentration can significantly impact the reaction's efficiency.

Studies have shown that for Suzuki couplings, the combination of base and solvent is crucial for success. uea.ac.uk Inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium fluoride (B91410) (KF), and cesium fluoride (CsF) are commonly employed. The effectiveness of a particular base often depends on the solvent and the specific substrates being coupled. For instance, K₃PO₄ has been found to be effective in toluene (B28343) at low catalyst loadings, while fluoride bases like CsF work well in solvents like dioxane. uea.ac.uk

Table 1: Effect of Base and Solvent Combination in Suzuki-Miyaura Coupling This table is a representative summary based on findings for related Suzuki coupling reactions.

| Base | Solvent | Outcome | Reference |

|---|---|---|---|

| CsF | Dioxane | Effective for room-temperature coupling of unactivated aryl chlorides. | uea.ac.uk |

| K₃PO₄ | Toluene | Useful for reactions with very low catalyst loadings at 100 °C. | uea.ac.uk |

Influence of Solvent Polarity and Coordination Properties

The solvent is far more than an inert medium; its properties, such as polarity and coordinating ability, can dictate the operative reaction mechanism. This is particularly evident in Heck reactions involving aryl triflates. The regioselectivity of the Heck reaction is determined by which of two competing catalytic cycles, the neutral or the ionic pathway, is dominant.

In nonpolar or moderately polar molecular solvents like toluene or DMF, the neutral pathway often prevails, which can lead to mixtures of regioisomers with electron-rich olefins. liv.ac.uk However, highly polar solvents can promote the ionic pathway by stabilizing charged intermediates. This stabilization facilitates the dissociation of the anionic leaving group (triflate or halide) from the palladium center, favoring the formation of a cationic palladium-olefin complex that leads to branched products with high regioselectivity. liv.ac.ukliv.ac.uk

Table 2: Influence of Solvent on Regioselectivity in the Heck Reaction Based on the arylation of butyl vinyl ether with 1-bromonaphthalene, a model for triflate reactivity.

| Solvent | Polarity | α/β Regioselectivity | Conversion (%) | Reference |

|---|---|---|---|---|

| Toluene | Nonpolar | 83/17 | 10 | liv.ac.uk |

| Acetone | Polar Aprotic | 89/11 | 35 | liv.ac.uk |

| DMF | Polar Aprotic | 95/5 | 100 | liv.ac.uk |

| DMSO | Polar Aprotic | 96/4 | 100 | liv.ac.uk |

Application of Ionic Liquids in Catalytic Cycles

Ionic liquids (ILs) have garnered significant attention as "green" alternative solvents due to their low volatility and high thermal stability. liv.ac.uk In the context of transformations involving aryl triflates, their utility extends beyond being merely environmentally benign. The inherent polarity and ionic nature of ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), can profoundly influence catalytic reactions.

As demonstrated in the Heck reaction, using an ionic liquid as the reaction medium can dramatically enhance regioselectivity by promoting the ionic pathway. liv.ac.uk This effect is so pronounced that it allows for the use of more readily available and less expensive aryl bromides and iodides to achieve the high selectivity typically associated with expensive and often unavailable aryl triflates. liv.ac.uknih.gov The ionic environment provided by the IL stabilizes the cationic intermediates crucial for the ionic mechanism and can also help to stabilize the active palladium catalyst. scielo.brliv.ac.uk This chemistry provides a simpler, more efficient method for preparing branched arylated olefins and expands the utility of the Heck reaction. liv.ac.uk

Table 3: Performance of Palladium Catalysis in Ionic Liquids vs. Molecular Solvents

| Reaction | Substrate | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Heck Arylation | Butyl Vinyl Ether + Aryl Bromide | [bmim][BF₄] | Achieved >99% regioselectivity, avoiding the need for aryl triflates. | liv.ac.uk |

| Heck Arylation | 5-Hexen-2-one + Aryl Bromide | [bmim][BF₄] | Promoted the ionic pathway, leading to branched products selectively. | liv.ac.uk |

Advanced Spectroscopic and Computational Approaches in 4 Bromobiphenyl 4 Yl Triflate Research

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of fleeting intermediates in reactions involving 4'-bromobiphenyl-4-yl triflate are paramount for a thorough mechanistic understanding. Spectroscopic techniques are indispensable tools for this purpose, allowing for both real-time monitoring of reaction progress and the detailed structural analysis of isolated species.

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR)

The ability to monitor chemical transformations as they occur provides a wealth of kinetic and mechanistic data. ubc.ca In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful for tracking the consumption of starting materials, the formation of products, and the appearance and disappearance of intermediates in real-time. ubc.ca For instance, in palladium-catalyzed cross-coupling reactions, a common application for aryl triflates, in situ monitoring can reveal the dynamic interplay between different catalytic species and intermediates. ubc.ca

In the context of Suzuki-Miyaura cross-coupling reactions, which are frequently used to functionalize molecules like this compound, real-time monitoring has become a gold standard for mechanistic investigation. ubc.ca These studies, often employing automated platforms, can generate high-density temporal profiles of all observable species, offering a detailed picture of the reaction's progress. ubc.ca This approach has been instrumental in understanding complex catalytic systems, including those involving biphasic conditions or novel bases. ubc.ca While specific in situ NMR or IR data for reactions of this compound is not extensively detailed in the provided results, the principles of these techniques are broadly applicable. For example, the synthesis of a related chalcone, (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl) prop-2-en-1-one, utilized techniques like FT-IR, FT-Raman, and 1H NMR for the characterization of the final product, highlighting the importance of these spectroscopic methods in the broader research context of this compound's derivatives. ripublication.com

Computational Chemistry for Mechanistic Elucidation and Prediction

Computational chemistry has emerged as a powerful and indispensable tool for investigating the intricate details of reaction mechanisms involving aryl triflates like this compound. acs.orgacs.org These theoretical approaches complement experimental findings by providing insights into transition states, reaction energy profiles, and the subtle interactions that govern reactivity and selectivity.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Landscapes

Density Functional Theory (DFT) has become the workhorse of computational organic and organometallic chemistry, offering a good balance between accuracy and computational cost. DFT calculations are widely used to map out the potential energy surfaces of reactions, identifying the structures of intermediates and transition states, and calculating their relative energies. rsc.orgresearchgate.net This information allows for the determination of rate-determining steps and the elucidation of complete reaction pathways. rsc.org

For example, DFT studies on palladium-catalyzed cross-coupling reactions of aryl triflates have been instrumental in understanding chemoselectivity. rsc.org In reactions where multiple reactive sites exist, such as in halogenated aryl triflates, DFT calculations can predict which site is more likely to react. rsc.org Studies have shown that for certain palladium-catalyzed decarboxylative couplings, the oxidative addition step governs chemoselectivity, while the decarboxylation step is rate-determining. rsc.org DFT can also be used to explore different mechanistic possibilities, such as the concerted versus nucleophilic displacement mechanisms for oxidative addition of aryl triflates at palladium(0) centers. montana.edu

| Computational Method | Application in Aryl Triflate Chemistry | Key Findings |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Determination of rate-determining steps and chemoselectivity in cross-coupling reactions. rsc.org |

| DFT | Investigation of oxidative addition pathways | Distinguishing between concerted and nucleophilic displacement mechanisms. montana.edu |

| DFT | Analysis of on-surface reactions | Supporting suggested mechanisms for C-C coupling of aryl triflates on copper surfaces. researchgate.net |

Prediction of Regioselectivity and Stereoselectivity

A significant application of computational chemistry is the prediction of regioselectivity and stereoselectivity in organic reactions. For substrates with multiple potential reaction sites, computational models can predict the most likely site of reaction. This is particularly relevant for polyhalogenated aromatic compounds or molecules with multiple functional groups. nih.gov

In the context of cross-coupling reactions, computational strategies have been successfully applied to predict the site-selectivity in various heterocyclic systems. nih.gov These models often consider a combination of steric and electronic factors to predict the outcome. nih.gov For example, the distortion/interaction model has been used to explain and predict regioselectivity in reactions of unsymmetrical arynes, which can be generated from aryl triflates. researchgate.net More advanced approaches utilize machine learning and message-passing neural networks (MPNNs), informed by chemical knowledge, to predict regioselectivity in a wide range of metal-catalyzed cross-coupling reactions with high accuracy. chemrxiv.org These predictive models are becoming increasingly valuable tools for synthetic chemists, aiding in the design of efficient and selective synthetic routes. chemrxiv.org

Synthetic Applications and Utility in Complex Chemical Architecture Construction

Construction of Diverse Substituted Biphenyl (B1667301) Derivatives

The biphenyl moiety is a prevalent structural motif in numerous biologically active compounds, pharmaceuticals, and functional materials. pku.edu.cn The strategic placement of a bromo and a triflate group on the 4 and 4' positions of the biphenyl core in 4'-Bromobiphenyl-4-yl triflate enables chemists to introduce a variety of substituents in a controlled and sequential manner.

Access to Highly Functionalized Biaryls

The differential reactivity of the C-Br and C-OTf bonds is the cornerstone of this compound's utility. The triflate group is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack and an active participant in various cross-coupling reactions. Conversely, the carbon-bromine bond is also reactive but under different catalytic conditions. This disparity in reactivity allows for selective, stepwise functionalization.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed selectively at the triflate position without affecting the bromo group. nsf.govresearchgate.net This initial coupling introduces a desired substituent at the 4-position. Subsequently, a second cross-coupling reaction can be carried out at the 4'-position by activating the carbon-bromine bond, often with a different palladium or nickel catalyst system. nih.gov This sequential approach provides a powerful tool for the synthesis of unsymmetrically substituted biphenyls with a high degree of functional group tolerance.

Table 1: Examples of Sequential Cross-Coupling Reactions

| Entry | First Coupling Partner (at C-OTf) | Second Coupling Partner (at C-Br) | Resulting Biphenyl Derivative |

|---|---|---|---|

| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-Phenyl-4'-methoxybiphenyl |

| 2 | 4-Vinylphenylboronic acid | 3-Aminophenylboronic acid | 4-(4-Vinylphenyl)-4'-(3-aminophenyl)biphenyl |

| 3 | Thiophene-2-boronic acid | Pyridine-3-boronic acid | 4-(Thiophen-2-yl)-4'-(pyridin-3-yl)biphenyl |

Synthesis of Atropisomeric Biphenyls

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the context of biphenyls, bulky substituents at the ortho positions of the two phenyl rings can hinder free rotation, leading to the existence of stable, non-interconverting enantiomers. These axially chiral biaryl compounds have found significant applications as chiral ligands and catalysts in asymmetric synthesis. pku.edu.cn

The stepwise functionalization of this compound provides a strategic entry point for the synthesis of atropisomeric biphenyls. By introducing sterically demanding groups in a controlled sequence, it is possible to construct biphenyls with the necessary steric hindrance to induce axial chirality. The ability to precisely control the introduction of these bulky groups is critical for achieving high enantioselectivity in the synthesis of these important chiral molecules.

Scaffold for Heterocycle Synthesis

The biphenyl core of this compound also serves as a robust scaffold for the construction of various heterocyclic systems. The reactive handles at the 4 and 4' positions can be transformed into functional groups that can then participate in cyclization reactions to form new rings.

Formation of N- and O-Containing Heterocycles

Through appropriate synthetic transformations, the bromo and triflate groups can be converted into amines, hydroxyls, or other nucleophilic functional groups. For example, a Buchwald-Hartwig amination can be selectively performed at the triflate position to introduce a primary or secondary amine. Subsequent intramolecular cyclization with a suitable functional group introduced at the 4'-position can lead to the formation of nitrogen-containing heterocycles such as carbazoles or phenanthridines. Similarly, conversion to hydroxyl groups can pave the way for the synthesis of oxygen-containing heterocycles like dibenzofurans.

Annulation Strategies Utilizing the Biphenyl Core

Annulation, the formation of a new ring onto an existing one, is a powerful strategy in organic synthesis. The biphenyl unit of this compound can be elaborated through annulation reactions to create more complex polycyclic aromatic systems. For instance, the bromo and triflate groups can be converted to functionalities that can undergo reactions like the Friedel-Crafts acylation or alkylation, leading to the fusion of additional rings onto the biphenyl framework. rsc.org This approach is particularly useful for synthesizing larger, more rigid structures with potential applications in materials science.

Precursor for Advanced Organic Materials

The ability to introduce a wide array of functional groups onto the biphenyl scaffold makes this compound a valuable precursor for the synthesis of advanced organic materials. The electronic and photophysical properties of biphenyl-based materials can be finely tuned by varying the substituents.

For example, the introduction of electron-donating and electron-accepting groups at the 4 and 4' positions can lead to the creation of "push-pull" systems with interesting non-linear optical properties. Furthermore, extending the conjugation of the biphenyl system through the introduction of aromatic or vinylic substituents can lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The well-defined and predictable reactivity of this compound allows for the systematic design and synthesis of these functional organic materials with tailored properties.

Building Blocks for Liquid Crystalline Materials

The rigid, elongated (rod-like) structure of the biphenyl unit is a foundational element in the design of many thermotropic liquid crystals. mdpi.com Molecules that exhibit liquid crystalline phases (mesophases) typically consist of a rigid core (mesogen) and flexible terminal chains. This compound serves as an excellent starting mesogenic core that can be chemically elaborated to produce such materials.

The synthetic value of this compound stems from the ability to perform sequential cross-coupling reactions at its two distinct functional sites. The triflate group is an exceptional leaving group, often more reactive than halides under specific palladium-catalyzed conditions, such as Suzuki or Stille couplings. Conversely, conditions can be optimized to favor the reaction of the bromo group. This orthogonal reactivity allows for a controlled, stepwise elongation of the molecular structure.

For example, a synthetic strategy could first involve a Suzuki coupling at the more reactive triflate position with an arylboronic acid to introduce a new aryl group. The remaining bromo-functionalized biphenyl can then be isolated and subjected to a second, different cross-coupling reaction to add another group at the other end. This stepwise approach is crucial for creating non-symmetrical liquid crystal molecules with tailored properties. Research on related bromoaryl triflates demonstrates that palladium catalysts, in the absence of strong ancillary ligands, can show high selectivity for C-OTf bond cleavage over C-Br bonds. nsf.gov

The table below illustrates the general principle of selective cross-coupling, a key technique in utilizing building blocks like this compound for synthesizing the complex structures required for liquid crystal materials.

| Reactive Site | Typical Cross-Coupling Reaction | Common Catalyst System | Potential Added Moiety | Purpose in Liquid Crystal Design |

|---|---|---|---|---|

| C-OTf (Triflate) | Suzuki Coupling | Pd(OAc)2 / Ligandless in DMSO | Arylboronic Acid | Elongate the rigid core, modify electronic properties. |

| C-Br (Bromo) | Suzuki Coupling | Pd(PPh3)4 / Base | Alkylboronic Acid or Arylboronic Acid | Introduce flexible terminal chains or further extend the core. |

| C-OTf (Triflate) | Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Terminal Alkyne | Introduce a rigid, linear alkyne linker to extend the mesogen. |

| C-Br (Bromo) | Heck Coupling | Pd(OAc)2 / P(o-tolyl)3 | Alkene | Introduce vinyl linkers or side chains. |

This synthetic versatility allows for the fine-tuning of molecular geometry and polarity, which directly influences the resulting material's mesophase behavior, such as the clearing point (the temperature at which it becomes an isotropic liquid) and the type of liquid crystal phase (e.g., nematic, smectic). mdpi.comresearchgate.net

Monomers for Conjugated Polymers and Optoelectronic Materials

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. This electronic structure is responsible for their unique optical and electronic properties, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netmdpi.com

This compound is an ideal candidate as an "AB-type" monomer for the synthesis of conjugated polymers through cross-coupling polycondensation reactions. In this context, the 'A' and 'B' represent the two different reactive functional groups (bromo and triflate). In a step-growth polymerization, such as a Suzuki polycondensation, the monomer can react with itself head-to-tail, with the bromo group of one monomer coupling with the triflate group of another under the influence of a palladium catalyst.

This process would yield a polymer chain where the biphenyl unit is a key repeating segment, such as in poly(p-phenylene) type structures. The biphenyl unit contributes to the rigidity of the polymer backbone, which is essential for effective π-conjugation. Furthermore, the electronic properties of the resulting polymer, including its HOMO/LUMO energy levels and its band gap, can be influenced by the nature of the repeating monomeric unit. mdpi.com The ability to create well-defined polymers using monomers like this compound is critical for producing materials with reproducible and high-performance characteristics for electronic applications.

The table below summarizes the projected role and impact of this compound as a monomer in the context of optoelectronic materials.

| Feature of Monomer | Polymerization Method | Resulting Polymer Feature | Relevance to Optoelectronics |

|---|---|---|---|

| Bifunctional (AB-type) | Suzuki Polycondensation | Regioregular head-to-tail chain growth. | Ensures a well-defined polymer structure for predictable properties. |

| Rigid Biphenyl Core | Chain-growth cross-coupling | Rigid polymer backbone with reduced conformational defects. | Promotes effective π-orbital overlap and enhances charge carrier mobility. |

| Two Addressable Sites | Post-polymerization modification (if one site is left unreacted) | Functional side chains can be attached. | Allows for tuning of solubility, film morphology, and electronic properties. |

The use of such well-defined monomers is a key strategy in the molecular engineering of next-generation organic electronic materials, where precise control over the polymer's structure is paramount for achieving desired device performance.

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemical Synthesis of 4'-Bromobiphenyl-4-yl Triflate Derivatives

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

One key direction is the development of synthetic routes in environmentally benign solvents, such as water. Traditional methods for preparing aryl triflates often rely on organic solvents and amine bases, which can lead to product contamination and complicate purification. organic-chemistry.org A significant advancement is the synthesis of aryl triflates under biphasic aqueous conditions, which eliminates the need for amine bases and allows for simple product isolation through phase separation and solvent evaporation. organic-chemistry.org This approach not only simplifies the procedure but also aligns with the goal of reducing reliance on volatile organic compounds. jddhs.com

Another avenue for greener synthesis is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of aryl triflates from phenols using N-phenyltriflimide. acs.orgnih.gov This method offers a significant advantage in terms of energy efficiency and throughput compared to conventional heating. jddhs.comacs.org

The choice of catalyst also plays a crucial role in the sustainability of a chemical process. There is growing interest in replacing toxic or precious metal catalysts with more environmentally friendly alternatives. beilstein-journals.org Bismuth(III) triflate, for instance, is an economical and low-toxicity catalyst that is insensitive to air and water, making it an attractive option for promoting various organic transformations. beilstein-journals.org Research into applying such catalysts for the functionalization of this compound could lead to more sustainable synthetic protocols.

| Methodology | Key Features | Green Chemistry Advantages | Reference |

|---|---|---|---|

| Traditional Synthesis | Triflic anhydride (B1165640) with amine bases in organic solvents. | - | organic-chemistry.org |

| Aqueous Biphasic Synthesis | Uses aqueous bases (e.g., K₃PO₄) and omits amine bases. | Eliminates hazardous amine bases, simplifies workup, reduces organic solvent use. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Uses controlled microwave heating with N-phenyltriflimide. | Reduces reaction time significantly (e.g., to 6 minutes), improves energy efficiency. | acs.orgnih.gov |

| Environmentally Friendly Catalysis | Utilizes catalysts like Bismuth(III) triflate. | Low toxicity, insensitivity to air and water, reduces reliance on precious metals. | beilstein-journals.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the industrial production of fine chemicals and pharmaceuticals, scalability and safety are paramount. Flow chemistry, or continuous processing, has emerged as a powerful technology that offers significant advantages over traditional batch processing in these respects. sci-hub.se The application of flow chemistry to the synthesis of this compound derivatives is a promising area for future research.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is attributed to their high surface-area-to-volume ratio. sci-hub.se This precise control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and reactive intermediates. researchgate.netucsb.edu For instance, palladium-catalyzed reactions, which are often used to functionalize aryl halides and triflates, can be efficiently performed in continuous flow systems, allowing for safe operation at elevated temperatures and pressures. researchgate.net

| Advantage | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of reactive intermediates during functionalization. |

| Precise Reaction Control | Superior heat and mass transfer allow for precise control over temperature, pressure, and reaction time. | Improved yields and selectivity in cross-coupling reactions. |

| Scalability | Scaling up is achieved by running the reactor for longer periods ("numbering up") rather than using larger vessels. | Facilitates seamless transition from laboratory-scale synthesis to industrial production. sci-hub.se |